Methyl 3-iodo-4-isopropoxy-5-methylbenzoate
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Overview
Description
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate is an organic compound with the molecular formula C12H15IO3 It is a derivative of benzoic acid, featuring an iodine atom, an isopropoxy group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-isopropoxy-5-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and alkylation reactions. One common method involves the following steps:
Iodination: A precursor such as 3,4-dimethoxybenzoic acid is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Alkylation: Finally, the ester is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products like azido or cyano derivatives.
Oxidation: Quinones or other oxidized forms.
Reduction: Deiodinated or reduced derivatives.
Coupling: Biaryl compounds with various functional groups.
Scientific Research Applications
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-isopropoxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 3-iodobenzoate: Lacks the additional substituents on the benzene ring.
Methyl 4-isopropoxybenzoate: Contains an isopropoxy group but lacks the iodine atom.
Uniqueness
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate is unique due to the combination of its iodine atom, isopropoxy group, and methyl ester functional group
Properties
IUPAC Name |
methyl 3-iodo-5-methyl-4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-7(2)16-11-8(3)5-9(6-10(11)13)12(14)15-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNHALMGJNFZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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